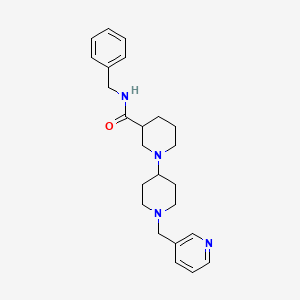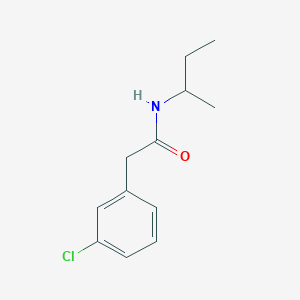![molecular formula C17H14N6 B5294429 3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5294429.png)
3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the field of medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with specific targets in the body. For example, the compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division.
Biochemical and Physiological Effects:
Studies have shown that 3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine can affect various biochemical and physiological processes in the body. For example, the compound has been shown to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine in lab experiments is its potential therapeutic properties. The compound has been shown to exhibit a wide range of activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for the study of 3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine. One direction is to investigate its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Another direction is to further elucidate its mechanism of action and identify specific targets in the body. Additionally, future studies should focus on improving the safety and efficacy of this compound for use in clinical settings.
Synthesis Methods
The synthesis of 3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzylamine and 2-bromo-3-(pyridin-3-yl)pyridine in the presence of a palladium catalyst. The reaction takes place in a solvent mixture of dimethylformamide and water at a temperature of 100°C. The resulting product is purified by recrystallization to obtain a pure form of 3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine.
Scientific Research Applications
3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine has been extensively studied for its potential therapeutic properties. The compound has been shown to exhibit antifungal, antibacterial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
3-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c1-2-15(10-18-7-1)17-20-8-9-22(17)11-14-3-5-16(6-4-14)23-13-19-12-21-23/h1-10,12-13H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAYIXJYLZDSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2CC3=CC=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)

amine hydrochloride](/img/structure/B5294379.png)
![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5294393.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5294394.png)
![1-{[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5294398.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5294414.png)


![1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5294447.png)
![4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B5294456.png)
![6-[(diethylamino)methyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5294461.png)